molecular formula C14H17Cl2NO4 B11779685 Methyl2-(2-((2,5-dichlorophenoxy)methyl)morpholino)acetate

Methyl2-(2-((2,5-dichlorophenoxy)methyl)morpholino)acetate

Cat. No.: B11779685
M. Wt: 334.2 g/mol
InChI Key: IDVHQGIIZFKGNC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2-(2-((2,5-dichlorophenoxy)methyl)morpholino)acetate typically involves the reaction of 2,5-dichlorophenol with morpholine and methyl chloroacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity .

Chemical Reactions Analysis

Methyl 2-(2-((2,5-dichlorophenoxy)methyl)morpholino)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-(2-((2,5-dichlorophenoxy)methyl)morpholino)acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 2-(2-((2,5-dichlorophenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Biological Activity

Methyl 2-(2-((2,5-dichlorophenoxy)methyl)morpholino)acetate, a compound featuring a morpholine moiety and a dichlorophenoxy group, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Methyl 2-(2-((2,5-dichlorophenoxy)methyl)morpholino)acetate can be described as follows:

  • Molecular Formula : C14_{14}H16_{16}Cl2_{2}N1_{1}O3_{3}
  • Molecular Weight : 303.19 g/mol

This compound is characterized by a morpholine ring, which is known for its ability to interact with various biological targets, and a dichlorophenoxy group that may contribute to its bioactivity.

Research indicates that compounds with similar structures often exhibit activity through several mechanisms:

  • Receptor Modulation : Compounds containing morpholine derivatives have been shown to interact selectively with sigma receptors (σ1 and σ2). For instance, a related compound demonstrated high affinity for the σ1 receptor, suggesting that Methyl 2-(2-((2,5-dichlorophenoxy)methyl)morpholino)acetate may also exhibit similar receptor interactions .
  • Anticancer Activity : Morpholine-containing compounds have been investigated for their anticancer properties. Studies have shown that they can inhibit cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7), through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Sigma Receptor Binding High affinity for σ1 receptors (Ki=42 nM)
Anticancer Activity Inhibition of MCF-7 cell proliferation
Antinociceptive Effect Reduction in formalin-induced nociception

Case Studies and Research Findings

  • Anticancer Potential :
    A study evaluated the antiproliferative effects of a structurally similar compound on MCF-7 breast cancer cells. The results indicated significant inhibition of cell growth, suggesting that modifications in the morpholine structure could enhance anticancer activity .
  • Sigma Receptor Affinity :
    Another investigation focused on the binding affinity of a related morpholine derivative to sigma receptors. The findings revealed that the compound exhibited preferential binding to the σ1 receptor over the σ2 receptor, indicating potential therapeutic implications in pain management or neuroprotection .
  • Toxicity Assessment :
    Preliminary toxicity evaluations indicated favorable safety profiles for morpholine derivatives in animal models. However, further studies are necessary to assess long-term effects and potential toxicological risks associated with chronic exposure .

Properties

Molecular Formula

C14H17Cl2NO4

Molecular Weight

334.2 g/mol

IUPAC Name

methyl 2-[2-[(2,5-dichlorophenoxy)methyl]morpholin-4-yl]acetate

InChI

InChI=1S/C14H17Cl2NO4/c1-19-14(18)8-17-4-5-20-11(7-17)9-21-13-6-10(15)2-3-12(13)16/h2-3,6,11H,4-5,7-9H2,1H3

InChI Key

IDVHQGIIZFKGNC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCOC(C1)COC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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